This compound falls under the category of benzimidazole derivatives and pyrrolidinone derivatives. Benzimidazoles are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The specific compound is cataloged in chemical databases such as PubChem, where it is recognized for its unique structural characteristics and potential applications in drug development .
The synthesis of 4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one can be achieved through various methods, typically involving multiple synthetic steps.
Key parameters such as temperature, reaction time, and pH are crucial for optimizing yields during synthesis. For example, refluxing conditions are often employed to facilitate the cyclization processes.
The molecular structure of 4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one can be described in detail:
The molecular formula is , with a molecular weight of approximately 320.38 g/mol. The InChI representation provides a detailed description of its connectivity, which aids in computational modeling and further analyses .
Nuclear Magnetic Resonance (NMR) spectroscopy data indicates specific chemical shifts corresponding to different hydrogen environments within the molecule, confirming its structural integrity .
4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one can participate in various chemical reactions:
The mechanism of action for compounds like 4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one generally involves interaction with biological targets such as enzymes or receptors.
Research indicates that benzimidazole derivatives often exhibit activity against various cancer cell lines by inhibiting specific pathways involved in cell proliferation and survival . The presence of the pyrrolidinone ring may enhance binding affinity to target proteins due to its structural flexibility.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases.
4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one holds promise in various scientific applications:
Due to its structural features, this compound may serve as a lead candidate for developing new anti-cancer agents or other therapeutic drugs targeting specific diseases.
Its unique properties make it suitable for studies in medicinal chemistry, particularly in exploring structure-activity relationships within benzimidazole derivatives.
The compound 4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one exemplifies a sophisticated molecular hybrid integrating two nitrogen-containing heterocycles. Its systematic IUPAC name explicitly defines the connectivity: the pyrrolidin-2-one moiety links at its 4-position to the 2-carbon of the benzimidazole ring, while the nitrogen at position 1 of the pyrrolidinone bears a 2-methylphenyl substituent . Alternative naming conventions include the descriptor 1-(o-tolyl) for the ortho-methyl-substituted phenyl ring, though this is less precise [1].
2-Methylphenyl (o-Tolyl) Group: An aromatic substituent imparting steric bulk and lipophilicity, positioned ortho to the nitrogen attachment point [1] .
Molecular Specifications:
Table 1: Nomenclature and Structural Variants of the Core Compound and Close Analogs
Systematic Name | Common Variants/Descriptors | CAS Registry No. | Molecular Formula | Key Structural Difference |
---|---|---|---|---|
4-(1H-Benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one | Meta-tolyl isomer; 1-(m-tolyl) derivative | 573931-42-7 | C₁₈H₁₇N₃O | Methyl group meta on phenyl ring [1] |
4-(1H-Benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one | Ortho-tolyl isomer; Target compound | Not explicitly listed | C₁₈H₁₇N₃O | Methyl group ortho on phenyl ring [1] |
4-(1-Heptylbenzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one | N1-Alkylated benzimidazole (C7 chain) | N/A (CID 3423990) | C₂₅H₃₁N₃O | Heptyl chain on benzimidazole N1 [3] |
1-[(4-Fluorophenyl)methyl]-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one | N-Benzyl (fluorinated) derivative | N/A (D212-0270) | C₂₁H₂₂FN₃O | N1-(4-Fluorobenzyl), Propyl on benzimidazole N1 [4] |
The benzimidazole nucleus has evolved from a simple heterocycle to a cornerstone of medicinal chemistry. Its discovery traces back to 1872 (Hoebrecker) via the reduction of 2-nitroacetanilide derivatives, with Ladenburg's synthesis from o-phenylenediamine and acetic acid solidifying its accessibility [7]. The pivotal recognition emerged in the mid-20th century: 5,6-dimethylbenzimidazole was identified as a structural component of vitamin B₁₂, highlighting its biological relevance and resemblance to endogenous purines (adenine, guanine) [2] [7]. This sparked intensive investigation into benzimidazole derivatives as bioactive agents.
Anticancer Agents: Bendamustine (alkylating agent), Abemaciclib (CDK4/6 inhibitor) – Demonstrating versatility in oncology targets [2].
Structure-Activity Relationship (SAR) Evolution:Early work established that substitution patterns dictate activity:
Table 2: Evolution of Key Benzimidazole Drug Classes and their Structural Features
Era | Therapeutic Class | Exemplar Drug(s) | Key Structural Features | Target/Mechanism |
---|---|---|---|---|
1960s-70s | Anthelmintics | Thiabendazole | Unsubstituted NH, Thiazolyl at C2 | Parasite β-tubulin polymerization inhibitor |
Antifungals | Fuberidazole | N1-H, Furyl at C2 | Fungal microtubule disruption | |
1980s-90s | Proton Pump Inhibitors | Omeprazole | Pyridylmethyl at N1, Methoxy groups at C5/C6, Methylsulfinyl | H⁺/K⁺-ATPase inhibitor (prodrug) |
Angiotensin II Blockers | Losartan (early), Telmisartan | N1-Alkyl/aryl, Tetrazole biphenyl at C2 | AT1 Receptor Antagonism | |
2000s-Present | Kinase Inhibitors/Oncology | Bendamustine, Nilotinib | Complex N1 substituents, Bulky lipophilic groups at C2, C5/C6 modifications | DNA alkylation, Bcr-Abl kinase inhibition |
Hybrid Scaffolds | Target Compound (4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one) | Benzimidazole C2 linked to pyrrolidinone C4; Pyrrolidinone N1 substituted with o-tolyl | Multitarget potential (Kinases, Tubulin, Receptors) |
Molecular hybridization merges distinct pharmacophores into a single chemical entity, aiming to overcome limitations of single-target agents (e.g., efficacy plateau, drug resistance) and enhance therapeutic outcomes via polypharmacology or synergistic targeting [5]. The design of 4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one embodies this strategy:
o-Tolyl Group: Primarily enhances lipophilicity and steric occupancy, potentially targeting hydrophobic enzyme subpockets or influencing pharmacokinetic properties like membrane penetration [1] .
Rational Design Objectives:
Table 3: Therapeutic Rationale for Hybrid Components in 4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one
Structural Component | Inherent Biological Activities/Properties | Rationale for Inclusion in Hybrid | Potential Hybrid-Enhanced Effects |
---|---|---|---|
1H-Benzimidazole Ring | Kinase inhibition (VEGFR, Aurora A), Tubulin binding, Antiviral, Antimicrobial, Receptor antagonism (AT1, H2) [2] [5] [7] | Core bioactive scaffold; Purine mimicry enables ATP-competitive binding | Multitarget potential against proliferative, infectious, inflammatory diseases |
Pyrrolidin-2-one Ring | Conformational constraint; H-bond acceptor (C=O); Chiral center for stereoselective interactions; Found in bioactive alkaloids & synthetic drugs [4] [5] [8] | Modulate benzimidazole's planarity; Add vector for directed substituents; Improve solubility | Enhanced selectivity, novel binding modes, improved physicochemical balance |
2-Methylphenyl (o-Tolyl) Group | Lipophilicity enhancer; Steric bulk; Present in receptor ligands (e.g., opioid, serotonin antagonists) [1] | Target hydrophobic pockets; Influence pharmacokinetics (tissue penetration) | Increased potency via van der Waals contacts; Potential CNS activity if brain-penetrant |
This hybrid architecture represents a calculated endeavor to harness the established pharmacodynamics of benzimidazoles while leveraging the stereochemical and hydrogen-bonding versatility of the pyrrolidinone lactam to engender novel bioactivity.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1